molecular formula C15H17N3O2 B13362412 N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide

N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide

Cat. No.: B13362412
M. Wt: 271.31 g/mol
InChI Key: PTIOWFQDYDPNKY-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide is a complex organic compound characterized by the presence of a cyano group, a formylamino group, and a cyclohexane carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanobenzaldehyde with cyclohexanecarboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide involves its interaction with specific molecular targets. The cyano group, being an electron-withdrawing group, can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The formylamino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-(2-cyanophenyl)-1-formamidocyclohexane-1-carboxamide

InChI

InChI=1S/C15H17N3O2/c16-10-12-6-2-3-7-13(12)18-14(20)15(17-11-19)8-4-1-5-9-15/h2-3,6-7,11H,1,4-5,8-9H2,(H,17,19)(H,18,20)

InChI Key

PTIOWFQDYDPNKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=CC=C2C#N)NC=O

Origin of Product

United States

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